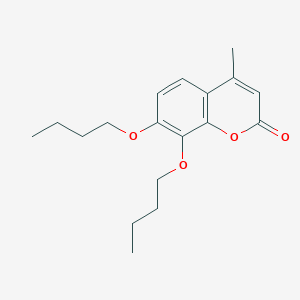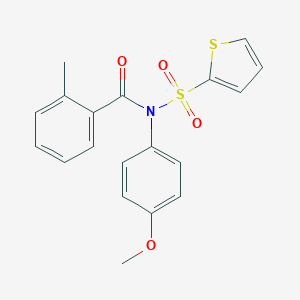![molecular formula C25H20FNO5 B284093 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It was first synthesized by Bayer AG in 1999 and has since been studied extensively for its various applications in cancer treatment and other diseases.
作用机制
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 acts as a multi-kinase inhibitor, targeting several key kinases involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, this compound 43-9006 can effectively slow down tumor growth and reduce the formation of new blood vessels, thereby preventing the spread of cancer.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects on the body. It can effectively inhibit the activity of several kinases involved in tumor growth and angiogenesis, leading to the suppression of cancer growth. In addition, it can also reduce inflammation and improve immune function, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 in lab experiments is its ability to effectively inhibit the activity of several kinases involved in tumor growth and angiogenesis. This makes it an attractive candidate for cancer research, as it can effectively slow down tumor growth and prevent the spread of cancer. However, one of the limitations of using this compound 43-9006 in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006. One potential direction is the development of new analogs and derivatives of this compound 43-9006 with improved pharmacological properties. Another potential direction is the exploration of this compound 43-9006 in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Finally, the development of new delivery systems for this compound 43-9006, such as nanoparticles and liposomes, could also enhance its therapeutic potential.
合成方法
The synthesis of 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 involves a multi-step process that begins with the reaction of 2,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetophenone. This compound is then reacted with 3-hydroxy-4H-chromen-4-one in the presence of a base to form the desired product, this compound 43-9006. The final step involves the introduction of a fluorine atom to the phenyl ring to enhance its pharmacological activity.
科学研究应用
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, making it an attractive candidate for cancer therapy. In addition, it has also been studied for its potential applications in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
分子式 |
C25H20FNO5 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
2-[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl]oxy-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20FNO5/c1-15-7-8-16(2)21(11-15)32-23-13-31-22-12-17(9-10-18(22)25(23)29)30-14-24(28)27-20-6-4-3-5-19(20)26/h3-13H,14H2,1-2H3,(H,27,28) |
InChI 键 |
FUUBKDCPMLKEFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4F |
规范 SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)

